molecular formula C11H8N4O2 B091212 Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate CAS No. 16150-81-5

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate

カタログ番号 B091212
CAS番号: 16150-81-5
分子量: 228.21 g/mol
InChIキー: ACEKTXBJBDYCPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that contains a pyrazole and benzotriazole ring system.

作用機序

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate acts as a potent CDK inhibitor by binding to the ATP-binding site of CDKs. This binding prevents the phosphorylation of retinoblastoma protein (Rb) and inhibits the progression of the cell cycle from G1 to S phase. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

生化学的および生理学的効果

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate has shown promising results in preclinical studies as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It also exhibits low toxicity in normal cells, making it a promising candidate for cancer therapy.

実験室実験の利点と制限

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate is a potent CDK inhibitor that has shown promising results in preclinical studies. However, like any other chemical compound, it has some limitations in lab experiments. One of the major limitations is its low solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, its synthesis method can be complex and time-consuming, which can limit its availability for research purposes.

将来の方向性

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate has shown significant potential as a CDK inhibitor for cancer therapy. Future research can focus on optimizing its synthesis method to improve its availability for research purposes. Additionally, further studies can be conducted to investigate its therapeutic potential in combination with other anti-cancer agents. Furthermore, its potential applications in other diseases such as neurodegenerative disorders can also be explored.

合成法

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate can be synthesized by the reaction of 2-amino-5-chloropyrazine with 1H-benzotriazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using chromatography techniques.

科学的研究の応用

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) which play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. CDK inhibitors such as Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate can induce cell cycle arrest and apoptosis in cancer cells, making them a promising target for cancer therapy.

特性

CAS番号

16150-81-5

製品名

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate

分子式

C11H8N4O2

分子量

228.21 g/mol

IUPAC名

pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate

InChI

InChI=1S/C11H8N4O2/c1-7(16)17-8-2-3-9-10(6-8)15-11(14-13-9)4-5-12-15/h2-6H,1H3

InChIキー

ACEKTXBJBDYCPZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)N=NC3=CC=NN32

正規SMILES

CC(=O)OC1=CC2=C(C=C1)N=NC3=CC=NN32

同義語

Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol acetate

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。